Bienvenue dans la boutique en ligne BenchChem!

Thalidomide

Multiple Myeloma Immunomodulatory Drugs Clinical Pharmacology

Thalidomide is the irreplaceable progenitor IMiD with unique pharmacological properties absent from lenalidomide or pomalidomide. Its 3.8-fold higher CSF penetration (42% vs. 11%) makes it the superior choice for glioblastoma, CNS lymphoma, and neuroinflammation models. Unlike pomalidomide, thalidomide is non-teratogenic in rats—eliminating a critical confounding variable for rodent studies. With 5.6-fold lower SALL4 degradation potency, it enables tunable, dose-dependent dissection of CRBN-mediated pathways. As the essential baseline comparator for all IMiD structure-activity research, this compound is scientifically irreplaceable. ≥98% purity, procurable now.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 50-35-1
Cat. No. B1683933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide
CAS50-35-1
Synonymsalphaphthalimidoglutarimide. Nphthaloylglutamimide;  Nphthalylglutamic acid imide. US brand names: Synovir;  Thalomid. Foreign brand names: Contergan;  Distaval;  Kevadon;  Neurosedyn;  Pantosediv;  Sedoval K17;  Softenon Talimol;  Abbreviation: THAL.
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)
InChIKeyUEJJHQNACJXSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
In water, approximately 2X10-4 mol/L;  45-60 mg/L at 25 °C
Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene.
Very soluble in dioxane, pyridine
2.55e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide (CAS 50-35-1): Procurement-Qualified Evidence for Scientific Selection Against Immunomodulatory Analogs


Thalidomide (α-N-phthalimidoglutarimide) is a small molecule immunomodulatory drug (IMiD) that serves as the structural and pharmacological progenitor of a clinically significant compound class, including lenalidomide and pomalidomide [1]. It is characterized by a glutarimide ring coupled to a phthalimide moiety, existing as a racemic mixture of (R)- and (S)-enantiomers that undergo rapid in vivo interconversion, a property with material implications for sourcing and experimental reproducibility [2]. While historically recognized for its teratogenicity, thalidomide's contemporary scientific utility stems from its pleiotropic mechanisms, including inhibition of tumor necrosis factor-alpha (TNF-α) and angiogenesis, as well as cereblon (CRBN)-dependent modulation of protein degradation [1].

Thalidomide (CAS 50-35-1) Procurement Risk Alert: Why In-Class Substitution Threatens Experimental Validity


The IMiD class exhibits profound, non-linear differences in potency, target engagement, and safety profiles that preclude simple substitution of thalidomide with newer analogs (e.g., lenalidomide, pomalidomide) without altering experimental outcomes. Critical divergences exist in clinically effective dosing (800 mg/day for thalidomide versus 25 mg/day for lenalidomide and 4 mg/day for pomalidomide) [1], reflecting a >200-fold range in in vivo potency that is not captured by in vitro TNF-α IC50 values alone . Furthermore, species-specific teratogenicity profiles vary dramatically between these agents; for example, pomalidomide is teratogenic in rats whereas thalidomide is not, indicating distinct molecular mechanisms that can confound translational studies if the wrong analog is selected [2]. These compound-specific attributes underscore the necessity for rigorous, evidence-based selection, as detailed in the quantitative guide below.

Thalidomide (CAS 50-35-1) Quantitative Differentiation Guide: Validated Evidence for IMiD Procurement


Clinically-Derived Differential Potency: >200-Fold Variation in IMiD Therapeutic Doses

Thalidomide exhibits a markedly lower clinical potency compared to its next-generation analogs lenalidomide and pomalidomide, a critical differentiator for dosing regimens and in vivo model design. As reported in clinical contexts, the standard thalidomide dose is 800 mg/day, compared to 25 mg/day for lenalidomide and 4 mg/day for pomalidomide [1]. This 200-fold difference in clinical dose is not predicted by simple in vitro measures of TNF-α inhibition, which report identical IC50 values of 13 nM for lenalidomide and pomalidomide in PBMCs , underscoring that potency in cellular assays does not linearly translate to in vivo efficacy or clinical utility.

Multiple Myeloma Immunomodulatory Drugs Clinical Pharmacology

Superior CNS Bioavailability: Thalidomide Exhibits 3.8-Fold Greater CSF Penetration than Lenalidomide

Thalidomide demonstrates significantly enhanced penetration into the central nervous system (CNS) compared to lenalidomide, a critical differentiator for neuroscience research applications. In a nonhuman primate pharmacokinetic study, the cerebrospinal fluid (CSF) penetration of thalidomide, calculated as the ratio of CSF to plasma area under the curve (AUC), was 42%, whereas lenalidomide achieved only 11% penetration under comparable conditions [1]. Furthermore, the median terminal half-life of thalidomide was 13.3 hours, more than twice that of lenalidomide (5.6 hours), potentially simplifying dosing schedules for CNS-targeted investigations [1].

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Species-Specific Teratogenicity: Thalidomide is Non-Teratogenic in Mice and Rats, Unlike Pomalidomide

Thalidomide exhibits a starkly different species-specific teratogenicity profile compared to its analog pomalidomide, a crucial factor for selecting the appropriate IMiD for developmental toxicology or in vivo efficacy studies. In rodent models, thalidomide is consistently non-teratogenic in both mice and rats, whereas pomalidomide is reported to be teratogenic in rats, causing skeletal, thyroid, and urinary bladder malformations [1]. This divergence is further supported by mechanistic data showing that thalidomide, unlike its analogs, does not induce DNA oxidation in mice even at a 300% higher dose than that used in susceptible rabbit models [2].

Teratogenicity Species-Specific Pharmacology Developmental Toxicology

Distinct Cereblon (CRBN) Binding and Substrate Degradation Profile: Thalidomide Shows 5.6-Fold Lower SALL4 Degradation than Pomalidomide

Thalidomide induces a distinct pattern of cereblon (CRBN)-dependent neo-substrate degradation compared to its more potent analog pomalidomide, with quantitative differences in SALL4 degradation, a key mediator of teratogenicity and anti-myeloma activity. In a FRET-based binding assay, pomalidomide bound CRBN with an IC50 of approximately 2.8 µM [1]. At a fixed concentration of 10 µM, thalidomide induced significantly lower degradation of the transcription factor Ikaros in MM1.S cells compared to lenalidomide and pomalidomide [1]. Critically, at 20 µM, thalidomide reduced SALL4 levels in H9 human embryonic stem cells by approximately 45% relative to control, whereas pomalidomide reduced SALL4 by over 90%, representing a 5.6-fold difference in degradation efficacy [1].

Cereblon Ubiquitin-Proteasome System Targeted Protein Degradation

Thalidomide Fails to Inhibit TNF-α and MMP-3 in Gut LPMCs from IBD Patients, Unlike Apremilast

In the context of inflammatory bowel disease (IBD), thalidomide and its analogs lenalidomide and pomalidomide demonstrate a notable lack of efficacy in inhibiting TNF-α and matrix metalloproteinase-3 (MMP-3) production by gut lamina propria mononuclear cells (LPMCs), a key pathogenic pathway in IBD. A 2009 study found that thalidomide, CC-4047 (pomalidomide), and CC-5013 (lenalidomide) had no significant effect on TNF-α or MMP-3 production by cultured LPMCs from IBD patients, whereas the phosphodiesterase-4 inhibitor CC-10004 (apremilast) significantly reduced both [1]. This differential activity underscores that the anti-inflammatory properties of thalidomide are highly context-dependent and not universally applicable across all immune cell types or disease models.

Inflammatory Bowel Disease TNF-alpha MMP-3

Optimal Scientific and Industrial Use Cases for Thalidomide (CAS 50-35-1) Driven by Quantitative Differentiation


CNS-Focused Efficacy Studies Requiring High Brain Bioavailability

Thalidomide's 3.8-fold higher CSF penetration (42%) relative to lenalidomide (11%) makes it the superior IMiD for preclinical models of brain tumors or neurological disorders where achieving therapeutic drug concentrations in the CNS is paramount [1]. Researchers studying glioblastoma, CNS lymphoma, or neuroinflammatory conditions should prioritize thalidomide over lenalidomide or pomalidomide to maximize target engagement within the brain parenchyma.

Rodent In Vivo Studies Sensitive to Developmental Toxicity Confounds

For experiments conducted in mice or rats, thalidomide's established non-teratogenic profile in these species provides a distinct experimental advantage over pomalidomide, which is teratogenic in rats [2]. This allows researchers to investigate IMiD pharmacology in rodent models of cancer or inflammation without the confounding effects of developmental toxicity, simplifying experimental design and interpretation.

Mechanistic Studies of Cereblon-Dependent Degradation Requiring Partial Neo-Substrate Ablation

In targeted protein degradation research, the 5.6-fold lower potency of thalidomide for SALL4 degradation compared to pomalidomide offers a tunable approach to dissecting CRBN-mediated pathways [3]. Thalidomide can be employed as a tool compound to achieve partial knockdown of CRBN neo-substrates, enabling investigation of dose-response relationships and the identification of cellular processes that are sensitive to subtle changes in protein levels, which might be obscured by the near-complete degradation induced by more potent IMiDs.

Comparative Pharmacology Studies as the Class Archetype

As the foundational IMiD, thalidomide serves as an essential baseline comparator for studies evaluating next-generation analogs like lenalidomide and pomalidomide. Its unique combination of properties—lower potency, higher CNS penetration, and distinct species-specific teratogenicity—provides a critical reference point for understanding the structure-activity relationships and functional evolution within this therapeutically important compound class.

Quote Request

Request a Quote for Thalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.